Cas no 75885-58-4 ((1S)-2,2-dimethylcyclopropane-1-carboxamide)
(1S)-2,2-dimethylcyclopropane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
- (S)-2,2-DIMETHYL-CYCLOPROPANECARBOXYLIC ACID AMIDE
- S-(+)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOXAMIDE
- (S) 2,2-DIMETHYL CYCLOPROPANE CARBOXAMIDE
- (1S)-2,2-DIMETHYLCYCLO-PROPANECARBOXAMIDE
- CYCLOPROPANECARBOXAMIDE, 2,2-DIMETHYL-, (1S)-
- (S)-(+)-DMCPA
- (S)(R)-(+)-2,2-Dimethyl Cycolpropane Carboxamide
- (1S)-2,2-DIMETHYLCYCLOPROPANECARBOXAMIDE
- (S)-(+)-2,2-dimethylcyclopropane-carboxamide
- (1S)-2,2-dimethylcyclopropane-1-carboxamide
- DichloroMethane-d2
- Cyclopropanecarboxamide,2,2-dimethyl-, (S)-
- (+)-2,2-Dimethylcyclopropanecarboxamide
- (S)-2,2-Dimethylcyclopropanecarboxamide
- S-(+)-2,2-Dimethylcyclopropanecarboxamide
- (s)-(+)-2,2-dimethylcyclopropane carboxamide
- (s)-(+)-2,2,-dimethylcyclopropane carboxamide
- (S)-(R)-(+)-2,2-Dimethyl cyclopropane carboxamide
- PubChem6301
- KSC490I3D
- EINECS 278-334-3
- AKOS015842157
- D3676
- DTXSID40868383
- W-104385
- (S)-2,2-Dimethylcyclopropane-1-carboxamide
- SCHEMBL238946
- 75885-58-4
- AKOS006238138
- NS00058381
- MFCD00216614
- TS-01574
- (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, 98%
- (S)-2,2-dimethyl cyclopropanecarboxamid
- CS-W013652
- (S)-(+)-2,2-dimethylcyclo-propane carboxamide
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- MDL: MFCD00216614
- Inchi: 1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1
- InChI Key: YBZQRYWKYBZZNT-SCSAIBSYSA-N
- SMILES: O=C([C@@]1([H])C([H])([H])C1(C([H])([H])[H])C([H])([H])[H])N([H])[H]
Computed Properties
- Exact Mass: 113.08400
- Monoisotopic Mass: 113.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.4
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: Solids
- Density: 1g/cm
- Melting Point: 135.0 to 140.0 deg-C
- Boiling Point: 203 - 204
- Flash Point: 89.933 °C
- Refractive Index: 83 ° (C=1, MeOH)
- Solubility: Soluble in methanol
- PSA: 43.09000
- LogP: 1.21810
- Specific Rotation: 82 º (c=1, MeOH)
- Optical Activity: [α]20/D +82°, c = 1 in methanol
- Solubility: Not determined
(1S)-2,2-dimethylcyclopropane-1-carboxamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R22; R36/37/38
(1S)-2,2-dimethylcyclopropane-1-carboxamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(1S)-2,2-dimethylcyclopropane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3676-5g |
(1S)-2,2-dimethylcyclopropane-1-carboxamide |
75885-58-4 | 98.0%(GC) | 5g |
¥120.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3676-25g |
(1S)-2,2-dimethylcyclopropane-1-carboxamide |
75885-58-4 | 98.0%(GC) | 25g |
¥490.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S61930-25g |
(S)-2,2-Dimethylcyclopropane-1-carboxamide |
75885-58-4 | 25g |
¥126.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S61930-5g |
(S)-2,2-Dimethylcyclopropane-1-carboxamide |
75885-58-4 | 5g |
¥36.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S61930-100g |
(S)-2,2-Dimethylcyclopropane-1-carboxamide |
75885-58-4 | 100g |
¥486.0 | 2021-09-07 | ||
| TRC | D477913-50mg |
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide |
75885-58-4 | 50mg |
$58.00 | 2023-05-18 | ||
| TRC | D477913-100mg |
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide |
75885-58-4 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | D477913-500mg |
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide |
75885-58-4 | 500mg |
$92.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012218-25g |
(1S)-2,2-dimethylcyclopropane-1-carboxamide |
75885-58-4 | 98% | 25g |
¥64 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012218-5g |
(1S)-2,2-dimethylcyclopropane-1-carboxamide |
75885-58-4 | 98% | 5g |
¥29 | 2024-05-21 |
(1S)-2,2-dimethylcyclopropane-1-carboxamide Suppliers
(1S)-2,2-dimethylcyclopropane-1-carboxamide Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (1S)-2,2-dimethylcyclopropane-1-carboxamide
Chemical Profile of (1S)-2,2-dimethylcyclopropane-1-carboxamide (CAS No. 75885-58-4)
(1S)-2,2-dimethylcyclopropane-1-carboxamide is a specialized organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its CAS number 75885-58-4, features a cyclopropane ring substituted with two methyl groups at the 2-position and an amide functional group at the 1-position. The presence of the chiral center at the 1-position, specifically in the (S) configuration, makes this compound of particular interest for its potential applications in asymmetric synthesis and drug development.
The cyclopropane moiety is a highly strained three-membered ring that often serves as a key structural element in medicinal chemistry due to its ability to introduce conformational rigidity and influence molecular interactions. In (1S)-2,2-dimethylcyclopropane-1-carboxamide, the amide group not only contributes to the compound's solubility and reactivity but also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of stereoelectronic effects in molecules like (1S)-2,2-dimethylcyclopropane-1-carboxamide. The strained nature of the cyclopropane ring can lead to unique electronic properties, which may be exploited in the design of novel pharmacophores. Studies have demonstrated that such compounds can exhibit enhanced binding affinity to biological targets due to their rigid scaffold and optimized spatial orientation.
In the realm of drug discovery, the chiral purity of (1S)-2,2-dimethylcyclopropane-1-carboxamide is crucial, as enantiomeric excess can significantly impact pharmacological activity. The (S)-configuration at the stereogenic center has been shown to confer specific biological properties, making it a valuable building block for enantioselective synthesis. Researchers have leveraged this compound in the development of chiral catalysts and ligands that facilitate asymmetric transformations with high enantioselectivity.
The amide functionality in (1S)-2,2-dimethylcyclopropane-1-carboxamide also opens up possibilities for further derivatization into more complex molecules. For instance, hydrolysis or transesterification of the amide bond can yield linear or branched carboxylic acids or esters, respectively. These derivatives may exhibit distinct biological activities and could be explored for their therapeutic potential in various diseases.
Current research in medicinal chemistry has begun to explore the use of cyclopropanecarboxamides as modulators of enzyme activity. The unique steric and electronic environment provided by the cyclopropane ring can interact with enzymes in ways that linear analogs cannot. Preliminary studies have suggested that derivatives of (1S)-2,2-dimethylcyclopropane-1-carboxamide may inhibit certain proteases or kinases involved in inflammatory pathways, offering promising leads for developing anti-inflammatory agents.
The synthesis of complex molecules often requires multi-step strategies that incorporate protecting group strategies to safeguard reactive sites during transformations. The presence of both the cyclopropane ring and the amide group in (1S)-2,2-dimethylcyclopropane-1-carboxamide necessitates careful planning to ensure regioselectivity and functional group compatibility. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and improving yields for industrial applications.
The role of computational tools in optimizing synthetic routes cannot be overstated. Molecular modeling software has been instrumental in predicting reaction outcomes and identifying optimal conditions for synthesizing (1S)-2,2-dimethylcyclopropane-1-carboxamide. These predictions help chemists avoid costly trial-and-error approaches and accelerate the discovery process.
In conclusion, (1S)-2,2-dimethylcyclopropane-1-carboxamide (CAS No. 75885-58-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for asymmetric synthesis and drug development. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in designing next-generation therapeutics.
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